3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid
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Overview
Description
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid is a chemical compound with the empirical formula C18H15N5O2 and a molecular weight of 333.34 g/mol . This compound is known for its ability to inhibit phosphodiesterase enzymes, specifically PDE8A and PDE4A, which play a role in various biological processes .
Preparation Methods
The synthesis of 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid involves several steps. One common method includes the reaction of 3-ethyl-1,2,4-triazolo[4,3-c]quinazoline with 3-aminobenzoic acid under specific conditions . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .
Chemical Reactions Analysis
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like DMSO or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid involves the inhibition of phosphodiesterase enzymes PDE8A and PDE4A. By blocking these enzymes, the compound increases the levels of cyclic nucleotides, which play a role in various cellular processes. This leads to an increase in steroid synthesis in Leydig cells .
Comparison with Similar Compounds
Similar compounds to 3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid include:
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds also exhibit antiviral and antimicrobial activities.
Tris[1,2,4]triazolo[1,3,5]triazine derivatives: Known for their use in constructing star-shaped tristriazolotriazine derivatives.
[1,2,4]Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds: These compounds are noted for their thermal stability and detonation performance.
The uniqueness of this compound lies in its specific inhibition of PDE8A and PDE4A, which distinguishes it from other similar compounds .
Biological Activity
3-[(3-Ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀N₄O
- Molecular Weight : 214.23 g/mol
- CAS Number : 1031600-93-7
The compound features a quinazoline core with a triazole substituent, which is known to contribute to various biological activities including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the [1,2,4]triazolo[4,3-c]quinazoline scaffold. For instance:
- A series of derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant activity against HepG2 and HCT-116 cell lines with IC₅₀ values indicating potent inhibition compared to standard chemotherapeutics like sorafenib .
Compound | Cell Line | IC₅₀ (μM) | Reference |
---|---|---|---|
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazoline derivative | HepG2 | 10.5 | |
3-Ethyl-[1,2,4]triazolo[4,3-c]quinazoline derivative | HCT-116 | 12.0 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- In vitro studies showed that derivatives of triazoloquinazolines exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Compound | Target Bacteria | MIC (μg/mL) | Reference |
---|---|---|---|
Triazoloquinazoline derivative | Staphylococcus aureus | 8.0 | |
Triazoloquinazoline derivative | Escherichia coli | 16.0 |
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been a focus of research:
- It has been shown to exhibit inhibitory effects on vascular endothelial growth factor receptor (VEGFR)-2, which is crucial in cancer progression and angiogenesis. The synthesized derivatives demonstrated promising binding affinities in molecular docking studies .
The mechanisms underlying the biological activities of this compound are thought to involve:
- DNA Intercalation : The presence of the triazole ring allows for interaction with DNA structures, potentially leading to inhibition of replication in cancer cells .
- Enzyme Inhibition : The compound's structural features enable it to act as a competitive inhibitor for various enzymes involved in tumor growth and proliferation .
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings:
Properties
Molecular Formula |
C18H15N5O2 |
---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
3-[(3-ethyl-[1,2,4]triazolo[4,3-c]quinazolin-5-yl)amino]benzoic acid |
InChI |
InChI=1S/C18H15N5O2/c1-2-15-21-22-16-13-8-3-4-9-14(13)20-18(23(15)16)19-12-7-5-6-11(10-12)17(24)25/h3-10H,2H2,1H3,(H,19,20)(H,24,25) |
InChI Key |
INDKHRIZOIEPIG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1C(=NC3=CC=CC=C32)NC4=CC=CC(=C4)C(=O)O |
Origin of Product |
United States |
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